isoCA-4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

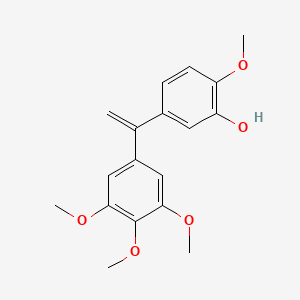

isoCA-4 is a synthetic derivative of combretastatin A4, a naturally occurring compound isolated from the African willow tree, Combretum caffrum . It is known for its potent antitubulin activity, which makes it a promising candidate for cancer treatment . The compound has a 1,1-diarylethylene scaffold, which is a structural isomer of the natural Z-combretastatins .

Vorbereitungsmethoden

isoCA-4 can be synthesized through various synthetic routes. One common method involves the use of an appropriate alcohol in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent, which activates carboxylic acid and initiates the addition of alcohol . Another method involves the esterification of combretastatin A4 derivatives . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

isoCA-4 undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

Esterification: As mentioned earlier, esterification involves the use of alcohols and coupling agents like DCC.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

IsoCA-4 has shown promise in several therapeutic contexts:

Cancer Treatment

This compound's primary application is in oncology, where it is being explored for its efficacy against various tumors:

- Colon Cancer : The combination of this compound with gemcitabine (SQ-gem/isoCA-4 nanoparticles) has demonstrated significant antitumor effects in xenograft models of human colon carcinoma, achieving up to 93% tumor growth inhibition .

- Glioblastoma : Research indicates that this compound derivatives may effectively cross the blood-brain barrier, suggesting potential applications in treating glioblastoma and other central nervous system tumors .

Nanoparticle Formulations

Recent studies have focused on formulating this compound into nanoparticles to enhance its delivery and efficacy:

- Squalenoyl Nanocomposites : The incorporation of this compound into squalenoyl nanocomposites has improved drug stability and cellular uptake, leading to better therapeutic outcomes compared to free drug formulations .

Comparative Efficacy

A comparative analysis of this compound with its parent compound CA-4 reveals several advantages:

| Compound | IC50 (nM) | Stability | Apoptosis Induction | Anti-Angiogenic Activity |

|---|---|---|---|---|

| CA-4 | 7 | Low | Moderate | Yes |

| This compound | 8 | High | High | Yes |

This compound exhibits similar antiproliferative activity as CA-4 but with significantly improved stability and lower metabolic degradation rates in human liver microsomal fractions (<5% compared to CA-4) .

Case Study 1: SQ-gem/isoCA-4 Nanoparticles

In a study evaluating the SQ-gem/isoCA-4 nanoparticles, researchers found that these formulations not only enhanced the delivery of gemcitabine but also significantly improved the overall cytotoxicity against colon cancer cells. The nanoparticles showed superior intracellular distribution and prolonged half-life in biological media compared to traditional formulations .

Case Study 2: Cyclic Bridged Analogues

Research on cyclic bridged analogues of this compound has highlighted their potential as effective anti-tumor agents with reduced toxicity profiles. These modifications have been designed to maintain high activity while addressing concerns related to safety and side effects associated with traditional chemotherapy .

Wirkmechanismus

isoCA-4 exerts its effects by binding to the colchicine binding site on tubulin, a protein that is essential for microtubule formation . This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics. As a result, cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis . The compound also affects the vascularization of tumors, causing central necrosis and reducing tumor growth .

Vergleich Mit ähnlichen Verbindungen

isoCA-4 is structurally similar to other combretastatins, such as combretastatin A4 and its derivatives . it has unique properties that make it a promising candidate for cancer treatment. Unlike natural combretastatins, isocombretastatin A4 is easier to synthesize and has improved chemical and metabolic stability . Other similar compounds include:

Combretastatin A4: A natural compound with potent antitubulin activity.

Combretastatin A4 phosphate: A water-soluble prodrug that is rapidly metabolized to combretastatin A4 in the body.

Colchicine: A well-known microtubule-targeting agent with a similar mechanism of action.

Eigenschaften

CAS-Nummer |

1067880-31-2 |

|---|---|

Molekularformel |

C18H20O5 |

Molekulargewicht |

316.3 g/mol |

IUPAC-Name |

2-methoxy-5-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C18H20O5/c1-11(12-6-7-15(20-2)14(19)8-12)13-9-16(21-3)18(23-5)17(10-13)22-4/h6-10,19H,1H2,2-5H3 |

InChI-Schlüssel |

CNGKIRSNRQSORA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.